trans Resveratrol 3-Sulfate Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

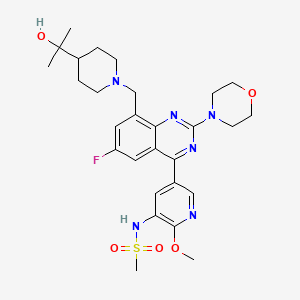

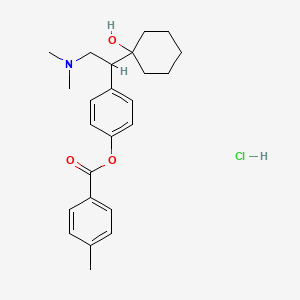

Trans Resveratrol 3-Sulfate Sodium Salt is a metabolite of resveratrol . It is a synthetic compound and can be found in biological fluids .

Molecular Structure Analysis

The molecular formula of trans Resveratrol 3-Sulfate Sodium Salt is C14H11O6S . The exact molecular structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen

Anticancer Agent

trans Resveratrol 3-Sulfate Sodium Salt: has been studied for its potential as an anticancer agent. Research indicates that it can inhibit the growth of Caco-2 colorectal adenocarcinoma cells in a dose-dependent manner . Additionally, nanoparticle formulations for resveratrol encapsulation have been developed to enhance its water solubility, bioavailability, and efficacy against various types of cancer .

Bioavailability Enhancement

The compound has been used in formulations designed to increase its bioavailability. For instance, JOTROL™ is a micellar 10% resveratrol solubilization formulation that increases the absorption of resveratrol via the lymphatic system . This improved bioavailability is crucial for the compound’s effectiveness in therapeutic applications.

Neuroprotective Applications

Studies have shown that resveratrol exhibits neuroprotective properties, including potential benefits against advanced dementia and Alzheimer’s disease . The enhanced bioavailability of formulations like JOTROL™ could amplify these effects, making it a promising candidate for further research in neuroprotection.

Antioxidant Activity

The compound demonstrates antioxidant activity, which is a critical aspect of its therapeutic potential. Antioxidants play a significant role in preventing oxidative stress-related diseases, and the sulfate sodium salt form of resveratrol could be a valuable antioxidant agent .

Apoptosis Induction

At certain concentrations, trans Resveratrol 3-Sulfate Sodium Salt induces apoptosis, which is the process of programmed cell death . This property is particularly relevant in the context of cancer therapy, where inducing apoptosis in cancer cells is a desired outcome.

Wirkmechanismus

Target of Action

Trans Resveratrol 3-Sulfate Sodium Salt, a metabolite of resveratrol, exhibits several beneficial properties . It primarily targets U-937 cells , a human leukemic monocyte lymphoma cell line . In these cells, it reduces the expression of IL-1α, IL-1β, and IL-6 , which are key cytokines involved in inflammatory responses.

Mode of Action

The compound interacts with its targets by reducing their expression. Specifically, in U-937 cells treated with LPS, a concentration of 1 µM of resveratrol-3-O-sulfate reduces the expression of IL-1α, IL-1β, and IL-6 by 61.2%, 76.6%, and 42.2% respectively . Moreover, it decreases the release of TNF-α and IL-6 to levels comparable to that of resveratrol .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation. By reducing the expression of IL-1α, IL-1β, and IL-6, it potentially modulates the inflammatory response . .

Pharmacokinetics

Upon oral administration, resveratrol is absorbed by enterocytes, which undergo sulfate conjugation and glucuronidation in the liver and intestine, leading to the formation of trans-resveratrol-3-sulfate and trans-resveratrol-3-O-glucuronide metabolites . .

Result of Action

The compound demonstrates antioxidant activity in a Trolox assay . Additionally, it shows a dose-dependent inhibition of Caco-2 colorectal adenocarcinoma cell growth when applied at concentrations ranging from 10 to 100 µM . At concentrations of 25 and 50 µM, it induces apoptosis .

Action Environment

The action, efficacy, and stability of Trans Resveratrol 3-Sulfate Sodium Salt can be influenced by various environmental factors. For instance, the compound’s anticancer efficacy can be impeded by low water solubility, dose-limiting toxicity, low bioavailability, and rapid hepatic metabolism . To overcome these hurdles, various nanoparticle formulations have been employed to deliver resveratrol, enhancing its water solubility, bioavailability, and efficacy against various types of cancer .

Safety and Hazards

Eigenschaften

IUPAC Name |

sodium;[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/q;+1/p-1/b2-1+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGXRCOCVOPKAM-TYYBGVCCSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718187 |

Source

|

| Record name | Sodium 3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans Resveratrol 3-Sulfate Sodium Salt | |

CAS RN |

858127-11-4 |

Source

|

| Record name | Sodium 3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

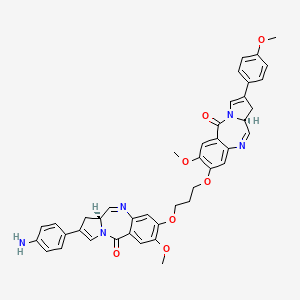

![4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B560599.png)

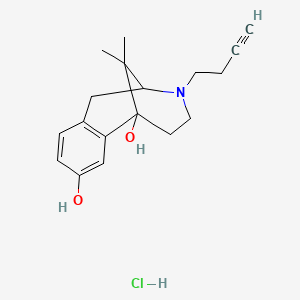

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)

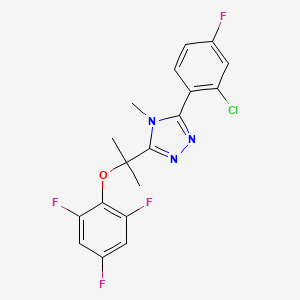

![2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B560606.png)

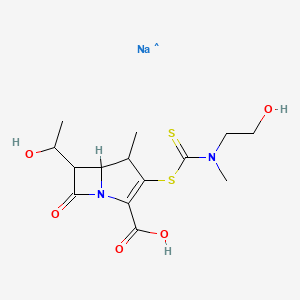

![Imidazo[1,2-a]pyridine-2-carboxamide, 6-chloro-N-[6-(phenylmethoxy)-1H-benzimidazol-2-yl]-](/img/structure/B560608.png)

![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)